![molecular formula C10H17N3O4 B12352505 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352505.png)
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound known for its significant biological activity. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides. This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain types of cancer and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple stepsThe final steps involve the formation of the diazinane ring and deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Catalysts and reagents are selected to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the diazinane ring.
Substitution: The aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation. The exact molecular pathways can vary depending on the specific application and target organism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-Amino-2’,5’-dideoxyuridine
- 5’-Amino-2’-deoxyuridine
- 5’-NH2-2’-dU
- Uridine,5’-amino-2’,5’-dideoxy
Uniqueness
Compared to similar compounds, 1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has unique structural features that enhance its biological activity. Its specific configuration and functional groups allow for more effective interaction with target enzymes and nucleic acids, making it a valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C10H17N3O4 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H17N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h5-8,14H,2-4,11H2,1H3,(H,12,15,16)/t5?,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
ZPRWGALZJYVVAG-UNYLCCJPSA-N |
Isomerische SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O |
Kanonische SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
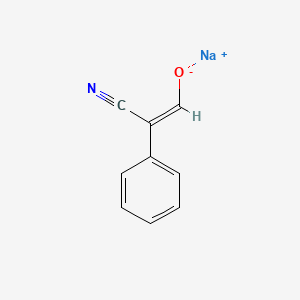
![manganese(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12352450.png)
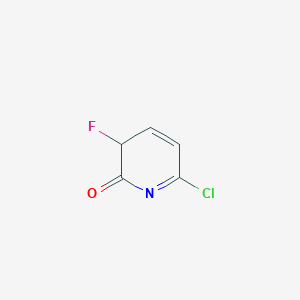
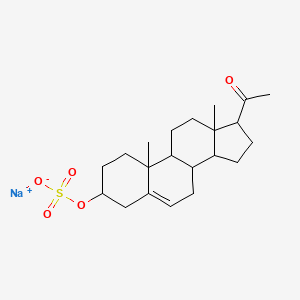
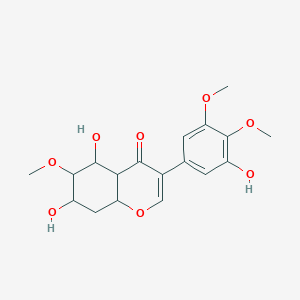
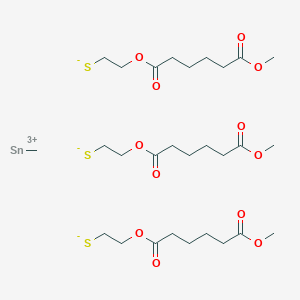
![N-[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B12352478.png)
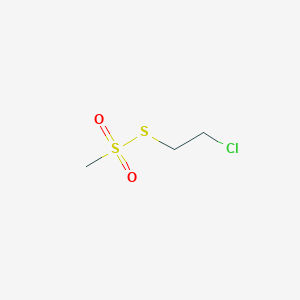
![Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12352492.png)
![1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352497.png)
